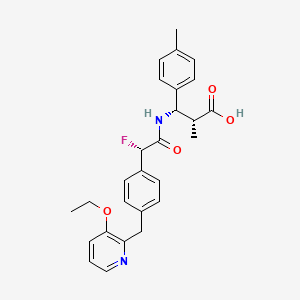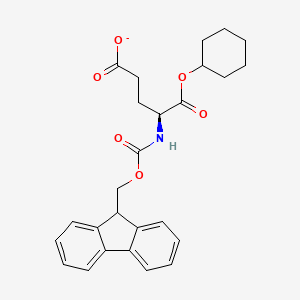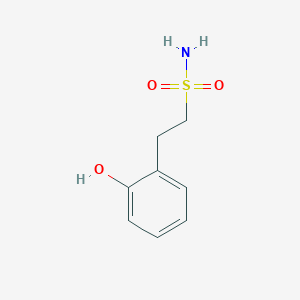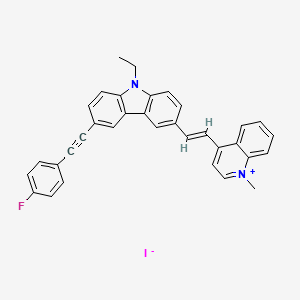
Mito-DK
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mito-DK is a small-molecule fluorescent dye known for its high photostability, low cytotoxicity, and excellent mitochondria-targeting properties. It is primarily used for real-time tracking and multidimensional assessment of mitochondria-related pyroptosis in cancer cells .
Vorbereitungsmethoden
The synthesis of Mito-DK involves several steps, including the preparation of intermediates and the final coupling reaction. The detailed synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques. Industrial production methods for this compound are not widely disclosed, but they likely involve large-scale organic synthesis and purification processes to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Mito-DK undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, altering its fluorescence properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially enhancing its targeting capabilities. Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. .
Wissenschaftliche Forschungsanwendungen
Mito-DK has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study mitochondrial dynamics and functions.
Biology: Employed in live-cell imaging to track mitochondrial morphology and function.
Medicine: Utilized in cancer research to monitor mitochondria-associated pyroptosis, a form of programmed cell death.
Industry: Applied in the development of diagnostic tools and therapeutic agents targeting mitochondrial dysfunction
Wirkmechanismus
Mito-DK exerts its effects by targeting mitochondria and responding to changes in mitochondrial polarity and mtDNA. Its unique structure allows it to selectively accumulate in mitochondria, where it can fluoresce in response to specific mitochondrial conditions. This fluorescence enables researchers to visualize and track mitochondrial changes in real-time. The molecular targets and pathways involved include mitochondrial membranes and mtDNA .
Vergleich Mit ähnlichen Verbindungen
Mito-DK is unique compared to other mitochondrial-targeting fluorescent dyes due to its high photostability and low cytotoxicity. Similar compounds include:
Mitoquinone: Another mitochondria-targeted antioxidant with different applications in neurodegenerative diseases.
Mito-TEMPO: A mitochondria-targeted antioxidant used to study oxidative stress.
MitoQ: A mitochondria-targeted antioxidant known for its role in reducing oxidative stress and improving mitochondrial function. This compound stands out due to its specific application in tracking mitochondria-associated pyroptosis in cancer cells
Eigenschaften
Molekularformel |
C34H26FIN2 |
|---|---|
Molekulargewicht |
608.5 g/mol |
IUPAC-Name |
9-ethyl-3-[2-(4-fluorophenyl)ethynyl]-6-[(E)-2-(1-methylquinolin-1-ium-4-yl)ethenyl]carbazole;iodide |
InChI |
InChI=1S/C34H26FN2.HI/c1-3-37-33-18-13-25(9-8-24-11-16-28(35)17-12-24)22-30(33)31-23-26(14-19-34(31)37)10-15-27-20-21-36(2)32-7-5-4-6-29(27)32;/h4-7,10-23H,3H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MRBKTCWWYHJNPV-UHFFFAOYSA-M |
Isomerische SMILES |
CCN1C2=C(C=C(C=C2)/C=C/C3=CC=[N+](C4=CC=CC=C34)C)C5=C1C=CC(=C5)C#CC6=CC=C(C=C6)F.[I-] |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C=CC3=CC=[N+](C4=CC=CC=C34)C)C5=C1C=CC(=C5)C#CC6=CC=C(C=C6)F.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




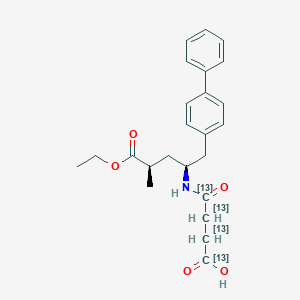
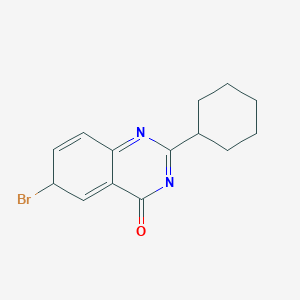
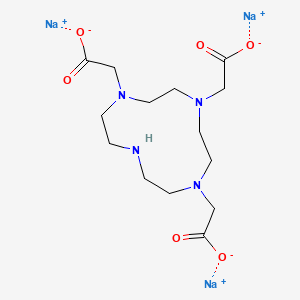
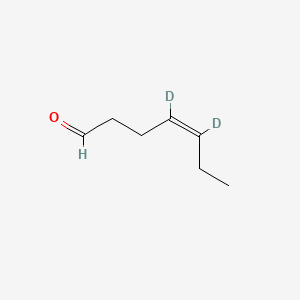
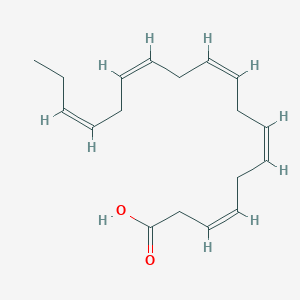

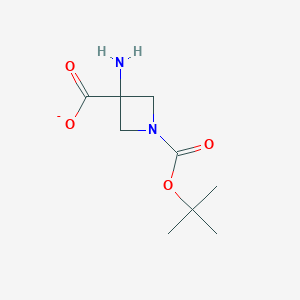
![2-Oxo-3,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12362385.png)
![methyl 4-[3-[6-amino-9-[(2R,3S,5R)-5-[2-(ethylamino)-2-oxoethyl]-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate](/img/structure/B12362398.png)
